
N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine
Descripción general
Descripción
“N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine” is a chemical compound with the CAS Number: 23826-72-4 . It has a molecular weight of 165.24 . The compound is typically stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium amide and toluene . Another method involves a multi-step reaction with pyridine, P2S5, and Raney nickel in acetone . Yet another method involves a two-step reaction with SOCl2 and pyridine, followed by LiAlH4 in diethyl ether .Molecular Structure Analysis
The molecular structure of “N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine” is represented by the InChI Code: 1S/C9H15N3/c1-12(2)8-7-11-9-5-3-4-6-10-9/h3-6H,7-8H2,1-2H3, (H,10,11) . The InChI key is PBPMFHCGVZTYHV-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can undergo several chemical reactions. For instance, it can react with sodium amide in toluene . It can also undergo a multi-step reaction with pyridine, P2S5, and Raney nickel in acetone . Another possible reaction involves SOCl2 and pyridine, followed by LiAlH4 in diethyl ether .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 165.24 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Cadmium(II) Schiff base complexes derived from ligands including N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine have demonstrated corrosion inhibition properties on mild steel in acidic environments. These complexes, upon treatment with HCl, exhibit potential as corrosion inhibitors, a property investigated through electrochemical methods and supported by density functional theory. This application bridges inorganic coordination chemistry with materials and corrosion engineering (Das et al., 2017).
Coordination Chemistry and Magnetism
Nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, including N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine, have been synthesized and characterized. These complexes exhibit diverse coordination geometries and magnetic properties, highlighting the ligand's role in influencing the structural and magnetic outcomes of the synthesized complexes. The study contributes to the understanding of coordination chemistry and magneto-structural correlations (Bhowmik et al., 2010).
Polymerization Catalysts
Pyridyl-imine ligands, including derivatives of N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine, have been employed as catalysts in AGET and SARA ATRP (Atom Transfer Radical Polymerization) of styrene and methyl methacrylate. These catalysts, with copper complexes, demonstrate high control over polymerization, producing polymers with narrow molecular weight distributions. This application is significant for polymer science, particularly in developing controlled polymerization techniques (Hsiao et al., 2014).
Magneto-structural Analysis
Research into the magneto-structural properties of manganese(II) dinuclear compounds using multidentate pyridyl-imine ligands, akin to N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine, has provided insights into intramolecular ferromagnetic superexchange. These studies contribute to the understanding of magnetic properties in coordination complexes, potentially applicable in magnetic materials and molecular magnetism (Karmakar et al., 2005).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H335, and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
Target of Action
N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine is often used as a ligand in organic synthesis . It can form stable complexes with metal ions, which are used as catalysts in various reactions .
Mode of Action
The compound interacts with its targets, the metal ions, by forming a stable complex. This interaction is facilitated by the presence of nitrogen atoms in the compound, which can donate electron pairs to the metal ions, forming coordinate bonds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other substances could also potentially influence its action and efficacy.
Propiedades
IUPAC Name |
N,N-dimethyl-1-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDXPIRRODJPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602688 | |
| Record name | N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine | |
CAS RN |
933756-92-4 | |
| Record name | N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




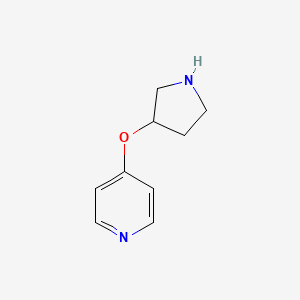
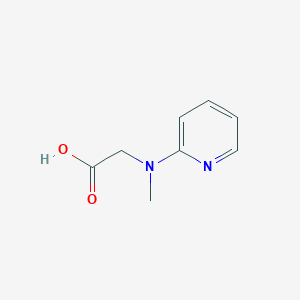

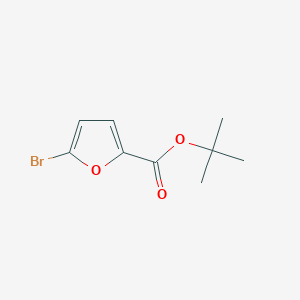

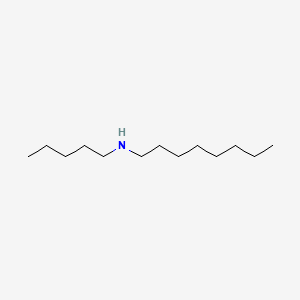
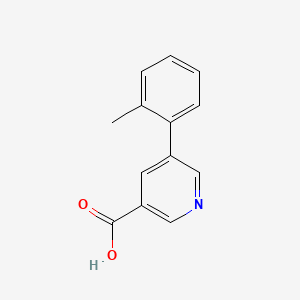
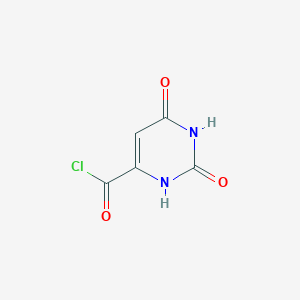

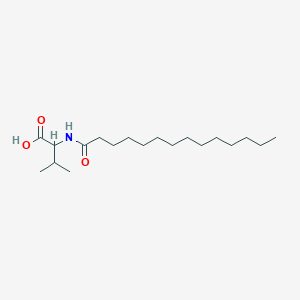
![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)

![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)